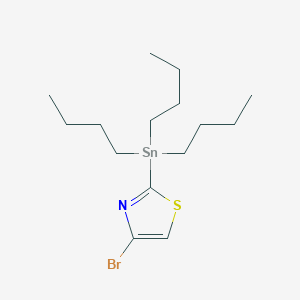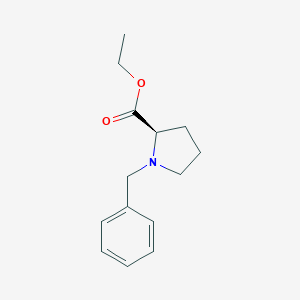
(3-Ethynyl-3-methyloxiran-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Ethynyl-3-methyloxiran-2-yl)methanol is a chemical compound that has received significant attention in the scientific community due to its potential applications in various fields. The compound is also known as 2-(Hydroxymethyl)-3-methyl-3-butyn-2-ol and is commonly used in organic synthesis.
Mechanism of Action
The mechanism of action of (3-Ethynyl-3-methyloxiran-2-yl)methanol is not well understood, but it is believed to act as a nucleophile in various chemical reactions. Its unique structure and reactivity make it a valuable tool in organic synthesis.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, studies have shown that the compound can exhibit cytotoxicity against certain cancer cell lines, indicating its potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of (3-Ethynyl-3-methyloxiran-2-yl)methanol is its high reactivity, which makes it a valuable tool in organic synthesis. However, its cytotoxicity can also be a limitation, as it can affect the viability of cells in lab experiments.
Future Directions
There are several future directions for the research on (3-Ethynyl-3-methyloxiran-2-yl)methanol. One potential area of research is its application in the synthesis of novel organic compounds. Another area of research is its potential as an anticancer agent, which requires further investigation to understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, this compound is a valuable compound in organic synthesis with potential applications in various fields. Its unique structure and reactivity make it a valuable tool in lab experiments, but its cytotoxicity can also be a limitation. Further research is needed to fully understand its potential applications and limitations.
Synthesis Methods
The synthesis of (3-Ethynyl-3-methyloxiran-2-yl)methanol is typically achieved through the reaction of propargyl alcohol with formaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction results in the formation of the compound with a yield of around 70%.
Scientific Research Applications
The compound has been widely studied for its potential applications in various fields, including organic synthesis, material science, and pharmaceuticals. It has been used as a building block in the synthesis of various organic compounds, including chiral epoxides and amino alcohols.
properties
CAS RN |
176300-50-8 |
|---|---|
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
(3-ethynyl-3-methyloxiran-2-yl)methanol |
InChI |
InChI=1S/C6H8O2/c1-3-6(2)5(4-7)8-6/h1,5,7H,4H2,2H3 |
InChI Key |
MELVBFWVIYNLIW-UHFFFAOYSA-N |
SMILES |
CC1(C(O1)CO)C#C |
Canonical SMILES |
CC1(C(O1)CO)C#C |
synonyms |
Oxiranemethanol, 3-ethynyl-3-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Hydroxymethyl)-1-oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B66862.png)

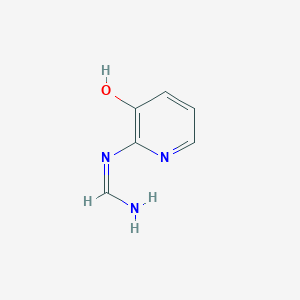
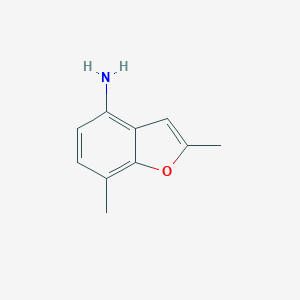


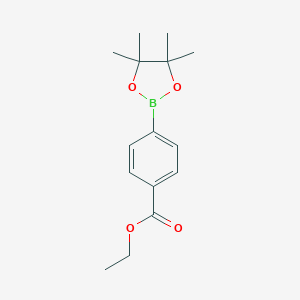
![(4-[1,2,3]Thiadiazol-4-Yl-Phenyl)-Acetonitrile](/img/structure/B66879.png)
![Prop-2-en-1-yl [2-(methylamino)ethyl]carbamate](/img/structure/B66880.png)
